C-(1-Azido-alpha-D-glucopyranosyl) formamide
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Overview
Description
C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide is an organic compound belonging to the class of C-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond
Preparation Methods
The synthesis of C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide involves several steps. One reported method includes the use of ®-methyleneoxazolidinone linked to peracetylated iodosugars under promoted radical additions . The reaction conditions typically involve specific enzymes to optimize the reaction conditions, substrate specificity, and enzymatic properties . Industrial production methods are still under research, focusing on optimizing yield and reducing environmental impact.
Chemical Reactions Analysis
C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in glycogen metabolism, particularly its interaction with glycogen phosphorylase . In medicine, it is being explored for its potential therapeutic applications, although more research is needed to fully understand its effects . In industry, it is used in the synthesis of glycosyl compounds, which have applications in the biomedical and food industries .
Mechanism of Action
The mechanism of action of C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide involves its interaction with glycogen phosphorylase, an enzyme crucial in carbohydrate metabolism . This interaction inhibits the enzyme’s activity, affecting glycogen breakdown and glucose release . The molecular targets and pathways involved are still being studied to fully elucidate the compound’s effects.
Comparison with Similar Compounds
C-(1-Azido-Alpha-D-Glucopyranosyl) Formamide is unique due to its azido group and C-glycosidic bond. Similar compounds include other C-glycosyl compounds such as alpha-D-glucopyranosyl formamide and beta-D-glucopyranosyl formamide . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C7H14N4O6 |
---|---|
Molecular Weight |
250.21 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[amino(hydroxy)methyl]-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14N4O6/c8-6(16)7(10-11-9)5(15)4(14)3(13)2(1-12)17-7/h2-6,12-16H,1,8H2/t2-,3-,4+,5-,6?,7+/m1/s1 |
InChI Key |
LAKOUYZWWLMCSL-JBFGQTLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C(N)O)N=[N+]=[N-])O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(C(N)O)N=[N+]=[N-])O)O)O)O |
Origin of Product |
United States |
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